Naphtho[2,1-b]thiophene, 1-methyl
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Overview
Description
Naphtho[2,1-b]thiophene, 1-methyl is an organic compound with the molecular formula C13H10S. It is a derivative of naphtho[2,1-b]thiophene, where a methyl group is attached to the first carbon atom. This compound is part of the thiophene family, which is known for its aromatic properties and sulfur-containing heterocyclic structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphtho[2,1-b]thiophene, 1-methyl typically involves the cyclization of naphthalene derivatives with sulfur-containing reagents. One common method is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a tricyclic structure with the desired thiophene ring.
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,1-b]thiophene, 1-methyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, can introduce nitro groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro derivatives.
Scientific Research Applications
Naphtho[2,1-b]thiophene, 1-methyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of naphtho[2,1-b]thiophene, 1-methyl involves its interaction with molecular targets through its aromatic and sulfur-containing structure. It can participate in π-π stacking interactions and hydrogen bonding, influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Naphtho[2,1-b]thiophene: The parent compound without the methyl group.
Benzo[b]naphtho[1,2-d]thiophene: A similar compound with an additional benzene ring fused to the thiophene structure.
Uniqueness: Naphtho[2,1-b]thiophene, 1-methyl is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This modification can enhance its solubility and stability, making it more suitable for specific applications in organic electronics and pharmaceuticals .
Properties
CAS No. |
69736-21-6 |
---|---|
Molecular Formula |
C13H10S |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
1-methylbenzo[e][1]benzothiole |
InChI |
InChI=1S/C13H10S/c1-9-8-14-12-7-6-10-4-2-3-5-11(10)13(9)12/h2-8H,1H3 |
InChI Key |
WXEUSOFSFSDRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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